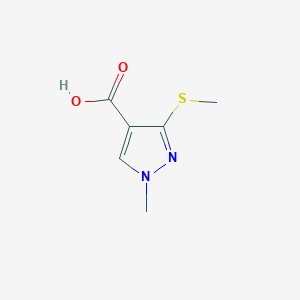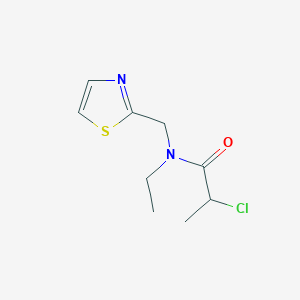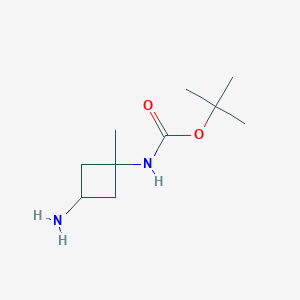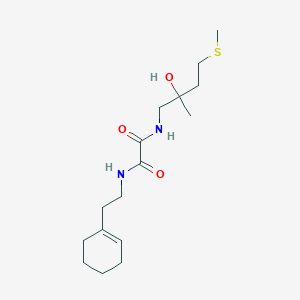
2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride” is a chemical compound with a molecular weight of 168.2 . Its IUPAC name is 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-9-10(6)3/h4-5H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a solid . Its properties can be further analyzed using its InChI code .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives, including those similar in structure to 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride, have been extensively studied for their application as corrosion inhibitors. These compounds exhibit significant effectiveness in protecting steel from corrosion in acidic environments. The mechanism involves the adsorption of these compounds onto the metal surface, forming a protective layer that reduces the rate of corrosion. This application is particularly relevant in industries where metal components are exposed to harsh chemical environments, necessitating the use of corrosion inhibitors to extend the lifespan of these components (Herrag et al., 2007).
Synthetic Chemistry
Pyrazole derivatives are also key intermediates in the synthesis of complex molecules. Research has shown that these compounds can be utilized in the synthesis of various heterocyclic compounds, which have applications ranging from materials science to pharmaceuticals. For example, the transformation of pyrazole derivatives into other compounds through reactions such as condensation, cyclization, and formylation demonstrates the versatility of these molecules in synthetic organic chemistry. These reactions enable the creation of novel compounds with potential applications in drug development and material properties enhancement (El’chaninov et al., 2018).
Materials Science
In materials science, pyrazole derivatives have been explored for their fluorescent properties. Certain pyrazole compounds have been synthesized and found to exhibit fluorescence when exposed to ultraviolet radiation. This property can be leveraged in the development of fluorescent markers, sensors, and optical materials. The study of these compounds contributes to the broader field of photophysics and photochemistry, with potential applications in bioimaging, diagnostics, and the development of novel photonic materials (Hasan et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methylpyrazol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)6-3-4-8-9(6)2;/h3-5H,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJVDJBEWJIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)
![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)




![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
